S-Acetylphosphopantetheine
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Overview
Description
S-Acetylphosphopantetheine: is a derivative of phosphopantetheine, which is a key component in the biosynthesis of coenzyme A. This compound plays a crucial role in various biochemical processes, including fatty acid synthesis and energy metabolism. It is known for its stability and potential therapeutic applications, particularly in the context of neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Acetylphosphopantetheine can be synthesized through a series of chemical reactions involving the acetylation of phosphopantetheine. The process typically involves the use of acetyl chloride or acetic anhydride as acetylating agents under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar acetylation reactions. The process is optimized for higher yields and purity, often employing advanced techniques such as chromatography for purification. The production is carried out in batch reactors with stringent control over reaction parameters to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions: S-Acetylphosphopantetheine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfoxides under oxidative conditions.
Reduction: Reduction reactions can convert it back to phosphopantetheine.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Disulfides, sulfoxides.
Reduction: Phosphopantetheine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-Acetylphosphopantetheine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for coenzyme A derivatives.
Biology: Plays a role in the study of metabolic pathways and enzyme functions.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and metabolic disorders.
Industry: Utilized in the production of coenzyme A and related compounds for pharmaceutical and biochemical applications
Mechanism of Action
S-Acetylphosphopantetheine exerts its effects by acting as a cofactor for various enzymes involved in fatty acid synthesis and energy metabolism. It binds to acyl carrier proteins and facilitates the transfer of acyl groups, which are essential for the biosynthesis of fatty acids. The compound interacts with specific molecular targets, including enzymes like acetyl-CoA carboxylase and fatty acid synthase, and modulates their activity through covalent attachment .
Comparison with Similar Compounds
Phosphopantetheine: The parent compound, involved in similar biochemical processes.
Coenzyme A: A closely related compound with broader functions in metabolism.
Acetyl-CoA: Another derivative involved in acetyl group transfer reactions
Uniqueness: S-Acetylphosphopantetheine is unique due to its stability and specific role in acetyl group transfer. Unlike phosphopantetheine, it has an acetyl group that enhances its reactivity and potential therapeutic applications. Its stability in serum makes it a promising candidate for drug development .
Properties
CAS No. |
129932-89-4 |
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Molecular Formula |
C13H25N2O8PS |
Molecular Weight |
400.39 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-2-hydroxy-3,3-dimethyl-4-phosphonooxybutanoyl]amino]propanoylamino]ethyl] ethanethioate |
InChI |
InChI=1S/C13H25N2O8PS/c1-9(16)25-7-6-14-10(17)4-5-15-12(19)11(18)13(2,3)8-23-24(20,21)22/h11,18H,4-8H2,1-3H3,(H,14,17)(H,15,19)(H2,20,21,22)/t11-/m0/s1 |
InChI Key |
AJFWMDFTVVFMHY-NSHDSACASA-N |
Isomeric SMILES |
CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)O)O |
Canonical SMILES |
CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)O)O |
Origin of Product |
United States |
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